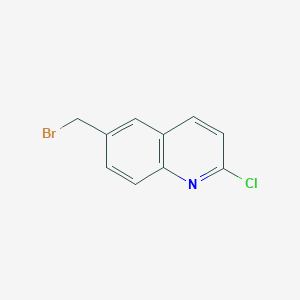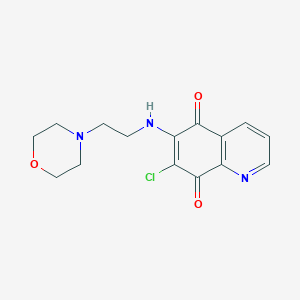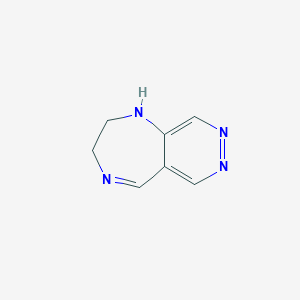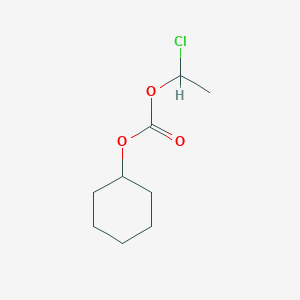
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene, also known as MCI-186, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of imidazoles and has been extensively studied for its neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is not fully understood. However, it has been suggested that 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes. 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has also been shown to modulate the activity of various enzymes, such as heme oxygenase-1 and superoxide dismutase, which play a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, inhibit lipid peroxidation, and increase the levels of glutathione, a potent antioxidant. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to improve mitochondrial function, reduce inflammation, and enhance neurogenesis in various cell and animal models.
Advantages and Limitations for Lab Experiments
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its neuroprotective properties. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been tested in clinical trials, indicating its potential therapeutic applications. However, there are also some limitations associated with 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-. For instance, the exact mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological effects. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to have some toxicity at high concentrations, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-. First, further studies are needed to elucidate the exact mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- and its pharmacological effects. Second, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- for the treatment of neurological disorders. Third, the potential use of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in combination with other neuroprotective agents should be explored. Fourth, the development of new synthetic methods for 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- and its analogs could lead to the discovery of more potent and selective compounds. Finally, the use of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in other fields, such as cancer research and aging, should also be investigated.
Synthesis Methods
The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- involves the reaction of 2-aminomethylimidazole with acetaldehyde and propionaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization to obtain 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in high yield and purity.
Scientific Research Applications
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been extensively studied for its neuroprotective properties. It has been shown to reduce oxidative stress, inhibit apoptosis, and improve mitochondrial function in various cell and animal models. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been tested in clinical trials for the treatment of acute ischemic stroke, traumatic brain injury, and spinal cord injury. The results of these trials have shown promising outcomes, indicating that 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- could be a potential therapeutic agent for the treatment of neurological disorders.
properties
CAS RN |
119290-23-2 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)/b5-4- |
InChI Key |
JJGGBWHFVLMEER-UHFFFAOYSA-N |
SMILES |
CCC=C1C(=O)NC(=N)N1C |
Canonical SMILES |
CCC=C1C(=O)N=C(N1C)N |
synonyms |
2-amino-1-methyl-5-propylideneimidazol-4-one AMPI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



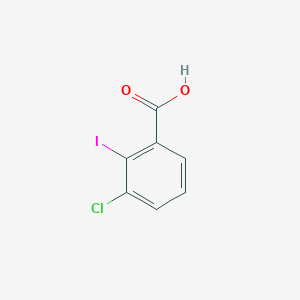
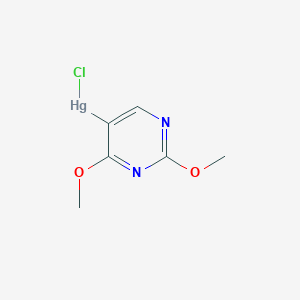

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)

